molecular formula C20H15BrO2 B4162495 {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone

{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone

Cat. No. B4162495
M. Wt: 367.2 g/mol
InChI Key: SSXOJFUULCXBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone, also known as BPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPM belongs to the class of aryl ketones, which have been widely used in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to the anticancer and anti-inflammatory activities of {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone.
Biochemical and Physiological Effects
{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for research. However, one of the limitations of using {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone is its poor solubility in water, which can limit its applications in certain experiments.

Future Directions

There are several future directions for research on {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone. One of the main areas of research is the development of {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone-based materials for various applications such as drug delivery, gas storage, and catalysis. Another area of research is the investigation of the mechanism of action of {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone and its potential applications in the treatment of various diseases. Additionally, further studies are needed to explore the environmental applications of {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone and its potential for the removal of pollutants from water and air.
Conclusion
In conclusion, {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and environmental science. Its low toxicity, high stability, and diverse applications make it an attractive option for scientific research. Further studies are needed to fully understand the mechanism of action of {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone and its potential applications in different fields.

Scientific Research Applications

{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
In material science, {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
In environmental science, {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone has been studied for its potential applications in the removal of pollutants from water and air. It has been found to be effective in removing heavy metals and organic pollutants from water and air.

properties

IUPAC Name

[4-[(4-bromophenoxy)methyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO2/c21-18-10-12-19(13-11-18)23-14-15-6-8-17(9-7-15)20(22)16-4-2-1-3-5-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXOJFUULCXBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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